2-(Trimethylsilyl)-1H-benzo[d]imidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The benzimidazole scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in the fields of organic and medicinal chemistry. researchgate.netnih.gov This designation stems from its widespread occurrence in pharmacologically active compounds and its ability to serve as a versatile building block for a diverse array of molecular architectures. researchgate.net
Benzimidazole derivatives are known to exhibit a remarkable spectrum of biological activities, including antifungal, antimicrobial, antiviral, anthelmintic, and anticancer properties. nih.goveurekaselect.comnih.gov The structural core of Vitamin B12, for instance, features a 5,6-dimethylbenzimidazole moiety, highlighting its fundamental role in biological systems. researchgate.net In drug discovery, the benzimidazole nucleus is a common template for developing therapeutic agents such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., mebendazole). nih.gov
The synthetic importance of benzimidazoles lies in their relative accessibility and the reactivity of the imidazole ring. The C2 position is particularly significant and is a frequent site for substitution, allowing chemists to modulate the electronic and steric properties of the molecule to fine-tune its biological or material properties. nih.govnih.gov Common synthetic routes to 2-substituted benzimidazoles involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives, often under acidic conditions or with the aid of catalysts. nih.govpnu.ac.irnih.gov
Role of Organosilicon Moieties in Advanced Synthetic Strategies
Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are indispensable tools in modern organic synthesis. The unique properties of the C-Si bond—being longer and weaker than a C-C bond, with silicon being less electronegative than carbon—impart distinct reactivity and stability to these molecules.
The trimethylsilyl (B98337) (TMS) group is one of the most common organosilicon moieties. Its roles in synthesis are multifaceted:
Protecting Group: Silyl (B83357) ethers, formed by reacting an alcohol with a silyl halide, are widely used to protect hydroxyl groups during multi-step syntheses due to their stability and ease of cleavage under specific conditions.
Steric Bulk: The size of the TMS group can be exploited to direct the stereochemical outcome of a reaction by blocking a particular face of a molecule.
Enhanced Solubility: The non-polar nature of the alkyl groups on silicon increases the solubility of complex molecules in organic solvents.
Activation and Control: Silyl groups can activate adjacent functional groups or serve as placeholders that can be substituted in subsequent reactions, such as in certain cross-coupling protocols.
The introduction of a TMS group onto a heterocyclic ring can significantly alter its chemical behavior, making it a valuable strategy for creating novel synthetic intermediates.
Rationale for Investigating 2-(Trimethylsilyl)-1H-benzo[d]imidazole
Specific literature detailing the rationale for the synthesis and investigation of this compound could not be located. However, based on the known reactivity of both the benzimidazole C2 position and the trimethylsilyl group, a rationale can be hypothesized. The C2-H bond of a benzimidazole is weakly acidic and can be deprotonated to form a nucleophile. Installing a trimethylsilyl group at this position would create a C2-Si bond, which could serve several strategic purposes:
A Stable C2-Anion Surrogate: The C-Si bond can be cleaved under specific conditions (e.g., with fluoride (B91410) ions) to generate a C2 carbanion in a controlled manner for subsequent reactions with electrophiles.
A Precursor for Cross-Coupling Reactions: 2-Silyl-substituted heterocycles can sometimes participate in cross-coupling reactions (e.g., Hiyama coupling) to form C-C bonds, providing a route to complex 2-aryl or 2-alkyl benzimidazoles.
Modulation of Electronic Properties: The silyl group can influence the electronic nature of the heterocyclic ring, which could be useful in the design of new materials or biologically active molecules.
Without dedicated research articles, this rationale remains speculative.
Overview of Research Scope and Methodological Approaches
A specific research scope or established methodological approach for this compound is not available in the reviewed literature. A hypothetical research program for this compound would likely involve the following stages:
Synthesis: Development of a reliable method for the selective silylation of the C2 position of benzimidazole. This would likely involve the deprotonation of the C2 position with a strong base (like an organolithium reagent) followed by quenching with trimethylsilyl chloride. Optimization of reaction conditions (solvent, temperature, base) would be crucial.
Characterization: Full characterization of the synthesized compound using standard analytical techniques. This would include Nuclear Magnetic Resonance (¹H, ¹³C, and ²⁹Si NMR) spectroscopy to confirm the structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight. pnu.ac.irrsc.org X-ray crystallography could provide definitive structural proof.
Reactivity Studies: Exploration of the synthetic utility of the C2-Si bond. This would involve testing its stability, its cleavage under various conditions, and its participation in reactions such as protodesilylation, halogenation, and cross-coupling reactions to demonstrate its value as a synthetic intermediate.
Until such research is published, the scope and methods for studying this specific compound remain undefined.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2Si |
|---|---|
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3,(H,11,12) |
InChI Key |
BWHRIYCPTCQUTM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trimethylsilyl 1h Benzo D Imidazole and Its Derivatives
Direct Synthetic Routes to 2-(Trimethylsilyl)-1H-benzo[d]imidazole
Direct methods for the synthesis of this compound would ideally involve either the formation of the benzimidazole (B57391) ring with a pre-installed trimethylsilyl (B98337) group at the C2 position or the direct silylation of a pre-formed benzimidazole ring at this position.
Cyclization Reactions Utilizing Trimethylsilyl-Containing Reagents
The most common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In the context of preparing the title compound, this would necessitate a C1 synthon bearing a trimethylsilyl group. One potential, though not explicitly reported, approach could involve the reaction of o-phenylenediamine with a reagent such as trimethylsilylacetonitrile or a related species under cyclizing conditions.
Another theoretical pathway could involve the use of trimethylsilyl-substituted aldehydes or their derivatives. The condensation of o-phenylenediamines with aldehydes is a well-established route to 2-substituted benzimidazoles, often proceeding through an intermediate Schiff base followed by oxidative cyclization.
While these strategies are theoretically plausible, a review of the current scientific literature did not yield specific examples of the successful synthesis of this compound through these cyclization reactions.
Strategies for Direct C2-Silylation of Benzimidazoles
The direct functionalization of the C2-H bond of a pre-formed benzimidazole ring is an attractive and atom-economical approach. This typically involves the deprotonation of the C2 position followed by quenching with an electrophile. For the synthesis of this compound, this would involve the reaction of a 2-lithiated or 2-magnesiated benzimidazole intermediate with a silicon electrophile like trimethylsilyl chloride.
The C2 proton of benzimidazole is known to be acidic and can be removed by a strong base. However, the N-H protons are significantly more acidic, and their deprotonation occurs preferentially. Therefore, N-protection of the benzimidazole is a prerequisite for selective C2-functionalization. Following the protection of the nitrogen atoms, treatment with a strong base (e.g., n-butyllithium or lithium diisopropylamide) could generate the 2-lithiated species, which could then be trapped with trimethylsilyl chloride. Subsequent deprotection would yield the desired product.
Catalytic C-H activation and silylation is a rapidly developing field in organic synthesis. Rhodium(I)-catalyzed C-H activation has been successfully employed for the C2-alkylation of benzimidazoles. nih.gov While this demonstrates the feasibility of catalytic functionalization at the C2 position, specific methods for the direct catalytic C-H silylation of benzimidazoles to produce this compound are not yet reported in the literature.
Precursor-Based Synthesis and Derivatization
This approach involves the synthesis of a suitable benzimidazole precursor that can be subsequently converted to the desired silylated product.
Synthesis of Benzimidazole Precursors
The synthesis of the parent 1H-benzo[d]imidazole and its derivatives is well-documented. A common and straightforward method is the condensation of o-phenylenediamine with formic acid or its equivalents to yield the unsubstituted benzimidazole.
Alternatively, various substituted benzimidazoles can be prepared by reacting o-phenylenediamine with a range of aldehydes or carboxylic acids. These reactions can be performed under various conditions, including in the presence of acid or base catalysts, under microwave irradiation, or using solid-supported reagents to facilitate milder reaction conditions and easier purification.
A selection of methods for the synthesis of 2-substituted benzimidazole precursors is summarized in the table below.
| Precursor Type | Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aryl-benzimidazoles | o-Phenylenediamine, Aromatic aldehydes | Nano montmorillonite (B579905) clay, solvent-free, room temperature | 2-Aryl-1H-benzo[d]imidazoles | pnu.ac.ir |
| 1,2-Diphenyl-benzimidazoles | N-Phenylbenzimidamides, Iodobenzenes/Bromobenzenes | Pd-catalyst (N-arylation), Cu-catalyst (C-H functionalization) | 1,2-Diphenyl-1H-benzo[d]imidazoles | rsc.org |
| 2-Alkyl-benzimidazoles | o-Phenylenediamine, Aliphatic aldehydes | Ammonium chloride, CHCl3, room temperature | 2-Alkyl-1H-benzo[d]imidazoles | nih.gov |
Introduction of Trimethylsilyl Group through Post-Cyclization Reactions
Once a suitable benzimidazole precursor is synthesized, the introduction of the trimethylsilyl group at the C2 position becomes the key transformation. As mentioned in section 2.1.2, this would likely involve a deprotonation-silylation sequence on an N-protected benzimidazole.
For instance, 1H-benzo[d]imidazole can be protected with a variety of groups, such as a benzyl (B1604629) or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The protected benzimidazole can then be treated with a strong base to selectively deprotonate the C2 position, followed by the addition of trimethylsilyl chloride. The final step would be the removal of the protecting group to yield this compound. The choice of protecting group is crucial as it must be stable to the basic conditions of the silylation step and easily removable without affecting the trimethylsilyl group.
Catalytic Approaches in Synthesis
Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. In the context of synthesizing silylated benzimidazoles, catalytic methods could be applied to both the formation of the benzimidazole ring and the introduction of the silyl (B83357) group.
Several catalytic systems have been developed for the synthesis of benzimidazole derivatives. For example, trimethylsilyl chloride itself has been used as a catalyst to promote the condensation of o-phenylenediamine with aldehydes under microwave conditions. researchgate.net Other catalysts include rhodium(I) for C2-alkylation nih.gov and various Lewis and Brønsted acids.
While direct catalytic C-H silylation of benzimidazoles at the C2 position remains an underexplored area, the development of such a method would represent a significant advancement in the synthesis of silylated heterocycles. Future research may focus on adapting existing C-H silylation catalysts, such as those based on iridium or rhodium, for this specific transformation.
Atom-Economic and Sustainable Synthesis Strategies
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing atom economy, energy efficiency, and the use of non-hazardous materials.
The direct C-H silylation of heterocycles is an inherently atom-economic process as it avoids the pre-functionalization and deprotection steps often required in traditional cross-coupling reactions. The potassium tert-butoxide-catalyzed silylation is a prime example of a sustainable strategy, as it uses an earth-abundant metal catalyst and produces only hydrogen gas as a byproduct, resulting in a high atom economy. mdpi.com
The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, further enhances the efficiency and sustainability of synthesizing complex molecules like functionalized benzimidazoles, minimizing waste from intermediate purification steps. chemimpex.com
Reaction Mechanisms and Reactivity Studies of 2 Trimethylsilyl 1h Benzo D Imidazole
Fundamental Reactivity of the Benzimidazole (B57391) Nucleus
Benzimidazole is a fused heterocyclic system comprising a benzene (B151609) ring and an imidazole (B134444) ring. This structure imparts a unique chemical character, possessing both acidic and basic properties. The N-H proton is moderately acidic, while the sp²-hybridized nitrogen atom (N3) is basic, allowing the molecule to react with both acids and bases. nih.govyoutube.com
Electrophilic and Nucleophilic Reactivity
The benzimidazole ring system exhibits distinct regions of electron density that dictate its reactivity towards electrophiles and nucleophiles. The nitrogen at position 1 (N1) is considered π-excessive (pyrrole-like), while the nitrogen at position 3 (N3) is π-deficient (pyridine-like). chemimpex.com This electronic arrangement makes the C2 carbon, situated between the two nitrogen atoms, electron-deficient and thus a prime target for nucleophilic attack, especially if bearing a suitable leaving group. chemimpex.comnih.gov Conversely, the benzene portion of the molecule (positions 4, 5, 6, and 7) is comparatively electron-rich and is the typical site for electrophilic substitution reactions. chemimpex.com
The nitrogen atoms themselves are key centers of reactivity. The lone pair on the N3 atom makes it nucleophilic, readily undergoing reactions like alkylation and acylation. chemimpex.comnih.gov However, studies comparing benzimidazole to other amines have shown it to be a significantly weaker nucleophile than might be expected based on its basicity. isc.acnih.gov This reduced nucleophilicity is attributed to the high reorganization energy required for the reaction of imidazoles with electrophiles. isc.acnih.gov
Table 1: Nucleophilicity Parameters of Benzimidazole and Related Compounds
| Compound | Nucleophilicity Parameter (N) | Solvent |
|---|---|---|
| Benzimidazole | 10.50 | DMSO |
| Imidazole | 11.47 | Acetonitrile (B52724) |
| Benzotriazole | 7.69 | Acetonitrile |
| DMAP | 14.95 | Acetonitrile |
| DABCO | 18.80 | Acetonitrile |
Data sourced from Mayr, H. et al., enabling a quantitative comparison of nucleophilic strength. isc.acnih.gov
Tautomeric Equilibria and Their Influence on Reactivity
A defining characteristic of N-unsubstituted benzimidazoles is the existence of annular tautomerism. This phenomenon involves the migration of the proton between the N1 and N3 positions, resulting in a dynamic equilibrium between two identical structures. chemimpex.comacs.orgresearchgate.net
This prototropic tautomerism is typically rapid on the NMR timescale in solution, leading to a time-averaged C₂ symmetry. researchgate.net Consequently, the pairs of carbons C4/C7, C5/C6, and the bridgehead carbons C3a/C7a become chemically and magnetically equivalent. nih.govresearchgate.net This equivalence simplifies the ¹³C NMR spectrum, showing fewer signals than would be expected for a static structure. researchgate.net The rate of this proton transfer can be influenced by factors such as solvent and temperature. In certain solvents like DMSO, the exchange can be slowed, and in the solid state, the tautomerism is often "blocked," allowing for the distinct chemical environments to be observed. nih.gov
This equilibrium is not merely a spectroscopic curiosity; it has profound implications for reactivity. It means that any substituent at positions 4, 5, 6, or 7 exists as a mixture of two tautomeric forms (e.g., a 5-substituted benzimidazole is in equilibrium with its 6-substituted tautomer). The binding affinity and biological activity of benzimidazole derivatives are often dependent on a specific tautomeric form, making the study of this equilibrium crucial in medicinal chemistry. acs.orgresearchgate.net Furthermore, tautomeric switching has been observed upon the interaction of benzimidazole-based receptors with anions, demonstrating that the equilibrium can be influenced by the chemical environment. sioc-journal.cn
Role and Impact of the Trimethylsilyl (B98337) Group on Reactivity
The introduction of a trimethylsilyl (TMS) group at the C2 position dramatically alters the reactivity profile of the benzimidazole core. The TMS group is not merely a passive substituent; it actively participates in and directs chemical transformations.
Silylotropic Transformations and Migration Phenomena
Silylotropy, the intramolecular migration of a silyl (B83357) group, is a known process in organosilicon chemistry, analogous to the prototropy seen in benzimidazole itself. researchgate.net In such a transformation within 2-(trimethylsilyl)-1H-benzo[d]imidazole, the TMS group would migrate between the N1 and N3 atoms. While this fluxional behavior is theoretically possible, specific studies detailing a rapid silylotropic equilibrium in this particular molecule are not widely reported in the surveyed literature. However, the dynamic nature of silyl groups on imidazole rings has been studied in related systems, such as in exchange reactions involving bistrimethylsilylimidazolium salts, which proceed through the cleavage and formation of Si-N bonds. This suggests a potential for such migratory phenomena under specific conditions.
Stabilizing and Directing Effects of the Trimethylsilyl Moiety
The most significant role of the C2-TMS group is as a protecting and directing group. The C2 proton of a benzimidazole is the most acidic C-H proton in the ring system and is the initial site of deprotonation (lithiation) by strong bases like butyllithium. rsc.orgacs.org
By occupying this position, the bulky and electronically stable TMS group effectively "blocks" the most reactive site from attack. This steric and electronic protection forces subsequent reactions, particularly metallation, to occur at other positions. For example, in the presence of a C2-TMS group, lithiation can be directed to the N1 position or potentially to the benzene ring, allowing for subsequent functionalization at these sites. The TMS group can then be removed under mild conditions, restoring the C2 position. This strategy reverses the inherent reactivity of the benzimidazole ring, providing a powerful synthetic tool for creating specifically substituted benzimidazole derivatives that would be difficult to access otherwise. nih.govnih.gov
Cleavage and Exchange Reactions Involving the Si-C Bond
The carbon-silicon bond at the C2 position is susceptible to cleavage by a variety of reagents, a reactivity pattern that is central to the utility of this compound as a synthetic intermediate. This cleavage allows for the introduction of a wide range of functional groups at the C2 position.
The Si-C bond can be broken by both electrophilic and nucleophilic attack.
Electrophilic Cleavage: Reagents such as protic acids (H⁺) can induce protodesilylation, replacing the TMS group with a hydrogen atom. Similarly, halogens (e.g., Br₂, I₂) can cause halodesilylation, installing a halogen at the C2 position. Transition metals, particularly palladium salts, are also known to effectively cleave aryl-Si bonds, providing a route to organopalladium intermediates for cross-coupling reactions. acs.org
Nucleophilic Cleavage: The Si-C bond is famously susceptible to cleavage by fluoride (B91410) ions (e.g., from TBAF), which is a common method for deprotection. Strong bases like n-butyllithium can also cleave the bond, leading to the formation of a 2-lithiobenzimidazole intermediate, which can then be trapped with various electrophiles.
This controlled cleavage is a cornerstone of its synthetic utility, allowing the TMS group to serve as a temporary placeholder that is later replaced to build molecular complexity.
Table 2: Examples of Reagents for Si-C Bond Cleavage and Resulting Transformations
| Reagent Type | Example Reagent(s) | Reaction Type | Product at C2 |
|---|---|---|---|
| Electrophile | HCl, H₂SO₄ | Protodesilylation | -H |
| Electrophile | Br₂, I₂ | Halodesilylation | -Br, -I |
| Electrophile | Pd(OAc)₂ | Palladation | -Pd(OAc) |
| Nucleophile | n-BuLi | Lithiation | -Li |
| Nucleophile | TBAF, CsF | Fluorodesilylation | -H (after workup) |
| Acyl Halide | RCOCl | Acylation | -C(O)R |
Mechanistic Pathways of Key Transformations of this compound
The reactivity of this compound is characterized by two main types of transformations: functionalization of the C-H bonds on the benzene ring and reactions involving the cleavage of the C-Si bond at the 2-position. The trimethylsilyl (TMS) group can act as either a spectator directing group or a reactive handle, enabling diverse and selective modifications of the benzimidazole scaffold.
Investigations of C-H Functionalization Mechanisms
The benzimidazole core allows for direct C-H functionalization, a powerful strategy for molecular derivatization that avoids pre-functionalized substrates. For this compound, C-H functionalization typically occurs on the benzo ring, as the C2-position is already substituted. The most common site for functionalization is the C7-position, ortho to the N1-H group, due to directing effects.
Transition-metal catalysis, particularly with palladium and rhodium, is instrumental in these transformations. researchgate.net A plausible mechanistic pathway for the palladium-catalyzed C-H arylation at the C7 position is initiated by the deprotonation of the N-H bond by a base, forming a benzimidazolide (B1237168) anion. This anion coordinates to the palladium(II) catalyst. This coordination directs the catalyst to the adjacent C7-H bond, leading to a concerted metalation-deprotonation (CMD) step. In this step, the C7-H bond is broken, and a C-Pd bond is formed, creating a five-membered palladacycle intermediate. This directed C-H activation is a key step for achieving high regioselectivity. researchgate.net
Following the formation of the palladacycle, oxidative addition of an aryl halide (Ar-X) to the palladium center occurs, forming a Pd(IV) intermediate. Subsequent reductive elimination from this intermediate forms the new C7-Ar bond and regenerates a Pd(II) species, which can re-enter the catalytic cycle. Throughout this process, the 2-(trimethylsilyl) group remains intact, acting as a spectator.
A generalized catalytic cycle for this C-H functionalization is as follows:
N-H Deprotonation: The benzimidazole substrate reacts with a base.
Coordination and C-H Activation: The resulting anion coordinates to the Pd(II) catalyst, facilitating the cleavage of the C7-H bond to form a palladacycle.
Oxidative Addition: An aryl halide adds to the palladium center.
Reductive Elimination: The new C-C bond is formed, releasing the C7-arylated product.
Catalyst Regeneration: The active Pd(II) catalyst is regenerated.
Table 1: Representative Conditions for C-H Arylation of N-H Heterocycles (Analogous Systems)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Ref |
| Pd(OAc)₂ | None | K₂CO₃ | DMA | 120 | Aryl Bromides | mit.edu |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMA | 130 | Aryl Chlorides | mit.edu |
| [RhCp*Cl₂]₂ | None | CsOAc | DCE | 100 | Aryl Chlorides | nih.gov |
| Cu(OAc)₂ | None | Li₂CO₃ | DMF | 140 | Amidines | nih.gov |
This table presents typical conditions for related C-H functionalization reactions of N-H containing heterocycles, which are considered analogous to the functionalization of this compound.
Detailed Analysis of Cyclization and Derivatization Reaction Mechanisms
The C2-trimethylsilyl group is not merely a spectator; it serves as a versatile reactive handle for introducing a wide array of substituents through ipso-substitution, primarily via palladium-catalyzed cross-coupling reactions. These derivatized products can then be used in subsequent cyclization reactions to build complex fused heterocyclic systems.
Derivatization via Hiyama Cross-Coupling
The Hiyama coupling is a palladium-catalyzed reaction that couples an organosilane with an organic halide. wikipedia.org In the case of this compound, the C(sp²)-Si bond at the 2-position can be activated to participate in this transformation, allowing for the synthesis of 2-aryl or 2-alkenyl benzimidazoles.
The mechanism of the Hiyama coupling is well-established and proceeds through a standard palladium catalytic cycle: mdpi.com
Activation of the Organosilane: The reaction requires an activating agent, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or a base. The activator coordinates to the silicon atom of the trimethylsilyl group, forming a hypervalent, pentacoordinate silicate (B1173343) species. This step is crucial as it polarizes and weakens the C-Si bond, making it susceptible to transmetalation. organic-chemistry.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X, e.g., an aryl or vinyl halide), forming a Pd(II) complex.
Transmetalation: The activated organosilane transfers its organic group (the benzimidazole moiety) to the Pd(II) center, displacing the halide. The C-Si bond is cleaved, and a new C-Pd bond is formed.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the 2-substituted benzimidazole product and regenerating the Pd(0) catalyst, which continues the cycle.
This methodology provides a powerful route for derivatization at the C2 position, which is often challenging to functionalize directly via C-H activation once substituted.
Table 2: Potential Coupling Partners for Hiyama-Type Derivatization of this compound
| Coupling Partner (R-X) | Product Type | Catalyst | Activator | Ref |
| Aryl Iodides/Bromides | 2-Aryl-benzimidazoles | Pd(PPh₃)₄ | TBAF | wikipedia.org |
| Vinyl Bromides/Triflates | 2-Alkenyl-benzimidazoles | Pd₂(dba)₃ / Ligand | TASF | organic-chemistry.org |
| Heteroaryl Halides | 2-Heteroaryl-benzimidazoles | PdCl₂(dppf) | NaOH | organic-chemistry.org |
| Alkyl Halides (with β-H) | 2-Alkyl-benzimidazoles | Pd(OAc)₂ / Ligand | CsF | wikipedia.orgorganic-chemistry.org |
This table illustrates potential reaction partners and conditions for the Hiyama coupling, based on established protocols for organosilanes.
Mechanisms of Post-Derivatization Cyclization
The derivatives synthesized via Hiyama coupling can serve as precursors for intramolecular cyclization reactions, leading to the formation of fused polycyclic aromatic systems. For example, a 2-(2-haloaryl)-1H-benzo[d]imidazole, prepared by coupling this compound with a dihaloarene, can undergo a subsequent intramolecular C-N or C-C bond formation.
A plausible mechanism for a transition-metal-free, base-mediated intramolecular cyclization involves the following steps: mdpi.comrsc.org
N-H Deprotonation: The N-H proton of the benzimidazole ring is removed by a strong base (e.g., K₂CO₃, KOtBu), generating a nucleophilic nitrogen anion.
Intramolecular Nucleophilic Aromatic Substitution (SNAr): The resulting anion attacks the ortho-positioned halogen on the adjacent aryl ring. This intramolecular cyclization forms a new six-membered ring.
Aromatization: The intermediate undergoes rearomatization to yield the final, stable, fused heterocyclic product.
Alternatively, a palladium- or copper-catalyzed intramolecular C-H arylation can be envisioned. In this pathway, the catalyst would insert into the C-X bond of the haloaryl substituent, followed by an intramolecular C-H activation/reductive elimination sequence involving a C-H bond on the benzimidazole ring to forge the new ring system. beilstein-journals.org These tandem derivatization-cyclization strategies highlight the synthetic utility of this compound as a versatile building block.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for the structural analysis of organic molecules in solution. For a compound like 2-(Trimethylsilyl)-1H-benzo[d]imidazole, a suite of NMR experiments would be essential for a comprehensive understanding of its structure and dynamics.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the trimethylsilyl (B98337) group and the benzimidazole (B57391) ring system. The nine protons of the trimethylsilyl group would likely appear as a sharp singlet in the upfield region of the spectrum, typically around 0.3-0.5 ppm, due to the electropositive nature of silicon. The aromatic protons of the benzo-fused ring would resonate in the downfield region, generally between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns of these aromatic protons would be influenced by the electronic effects of the silyl (B83357) group and the potential for tautomerism.
The ¹³C NMR spectrum would provide complementary information, with the carbons of the trimethylsilyl group appearing at a characteristic upfield chemical shift. The carbon atom at the 2-position (C2), directly attached to the silicon, would be of particular diagnostic value. The chemical shifts of the aromatic carbons would further confirm the benzimidazole framework.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Si(CH₃)₃ | ~0.4 (s, 9H) | ~-1.0 |
| C2 | - | (Variable, influenced by silylation) |
| C4/C7 | (Multiplets in the aromatic region) | (Aromatic region) |
| C5/C6 | (Multiplets in the aromatic region) | (Aromatic region) |
| C3a/C7a | - | (Aromatic region) |
| NH | (Broad singlet, variable position) | - |
Note: The data in this table is hypothetical and serves as an illustration of expected values based on related structures. Actual experimental data is required for definitive assignment.
Benzimidazole and its derivatives are known to exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This dynamic process can influence the NMR spectra, often leading to averaged signals for the symmetric positions of the benzimidazole ring at room temperature. diva-portal.org Variable-temperature NMR studies could be employed to slow down this exchange process, potentially allowing for the observation of distinct signals for the two tautomers. The presence of the bulky trimethylsilyl group at the C2 position might influence the tautomeric equilibrium and the rate of exchange.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation patterns, which can aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₀H₁₄N₂Si. The confirmation of the molecular formula is a critical step in the identification of the compound.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 191.1004 |
| [M+Na]⁺ | 213.0824 |
Note: These values are calculated based on the expected molecular formula and serve as a reference for experimental verification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Silylation is a common derivatization technique in GC-MS analysis to increase the volatility of polar compounds containing active hydrogens, such as the N-H group in benzimidazoles. mdpi.com In the context of analyzing a reaction mixture for the presence of this compound, GC-MS would be an ideal method. The technique would not only help in separating the target compound from starting materials and byproducts but also provide a mass spectrum for each component, aiding in their identification. The purity of an isolated sample of this compound could also be readily assessed using GC-MS. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule, likely showing losses of methyl groups from the trimethylsilyl moiety and fragmentation of the benzimidazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, the IR spectrum is expected to display characteristic absorption bands that confirm the presence of both the benzimidazole core and the trimethylsilyl substituent.
Key vibrational frequencies for benzimidazole derivatives have been studied, and the introduction of a trimethylsilyl group at the C2 position induces specific changes in the spectrum. rsc.orgnih.gov The N-H stretching vibration in the imidazole (B134444) ring of benzimidazole compounds typically appears as a broad band in the 3100–2500 cm⁻¹ region, a characteristic feature resulting from intermolecular hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are expected to be observed in the 3100–3000 cm⁻¹ range, while the aliphatic C-H stretching from the trimethylsilyl group should appear between 2960 and 2850 cm⁻¹. rsc.org
The presence of the C=N bond within the imidazole ring gives rise to a stretching vibration in the 1620–1580 cm⁻¹ region. rsc.org A series of bands corresponding to the aromatic C=C stretching of the fused benzene (B151609) ring are anticipated in the 1600–1450 cm⁻¹ range. rsc.org
The most definitive evidence for the silylation of the benzimidazole ring comes from the characteristic absorptions of the trimethylsilyl (TMS) group. A strong and prominent band associated with the symmetric deformation of the Si-CH₃ groups (the "umbrella" mode) is typically found around 1250 cm⁻¹. Furthermore, the Si-C stretching vibrations are expected to produce a strong absorption in the 850–750 cm⁻¹ region.
Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Imidazole) | 3100 - 2500 | Stretching (broad, due to H-bonding) |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic, TMS) | 2960 - 2850 | Stretching |
| C=N (Imidazole) | 1620 - 1580 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| Si-CH₃ | ~1250 | Symmetric Deformation (Umbrella mode) |
| Si-C | 850 - 750 | Stretching |
| C-H (Aromatic) | 770 - 730 | Out-of-plane bending |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) analysis of a single crystal provides the most unambiguous determination of a molecule's solid-state structure, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, insights can be drawn from the extensive library of crystal structures of other benzimidazole derivatives. scilit.comresearchgate.netgoogle.com
In the solid state, benzimidazole compounds are known to form extensive networks of hydrogen bonds, typically involving the N-H proton of the imidazole ring and the lone pair of a nitrogen atom on an adjacent molecule. These interactions often lead to the formation of one-dimensional chains or more complex supramolecular assemblies. scilit.com
The introduction of the bulky trimethylsilyl group at the 2-position would significantly influence the crystal packing of this compound. This steric hindrance might disrupt or alter the typical hydrogen-bonding motifs observed in less substituted benzimidazoles. The final crystal structure would be a delicate balance between the strong, directional hydrogen bonds and the weaker van der Waals forces involving the aromatic rings and the trimethylsilyl groups.
A successful XRD study would provide detailed crystallographic parameters, as hypothetically illustrated in the table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 8.15 |
| c (Å) | 14.20 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1165 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.16 |
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of this compound. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
Column chromatography is a standard preparative method for purifying chemical compounds. For this compound, silica (B1680970) gel is a commonly employed stationary phase. researchgate.net The separation is based on the polarity differences between the target compound and any impurities.
The selection of an appropriate mobile phase, or eluent, is critical for effective purification. Typically, a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is used. researchgate.net The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with varying polarities. The purification process is monitored by collecting fractions and analyzing them using thin-layer chromatography.
Typical Parameters for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (e.g., 70-230 mesh) |
| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is often effective. The precise gradient profile is determined empirically. |
| Monitoring | Thin-Layer Chromatography (TLC) with UV detection. |
| Apparatus | Glass column, fraction collector, rotary evaporator. |
Thin-layer chromatography (TLC) is a rapid and versatile analytical technique used to monitor the progress of chemical reactions and assess the purity of compounds. ijcrt.org For the synthesis of this compound, TLC is invaluable for tracking the conversion of the starting benzimidazole to the silylated product. researchgate.netues.rs.ba
The separation is carried out on a plate coated with a thin layer of an adsorbent, most commonly silica gel. chromatographyonline.com A suitable mobile phase, typically a mixture of organic solvents, is chosen to achieve good separation of the reactants and products. chromatographyonline.com The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter for identification.
General Conditions for TLC Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates. |
| Mobile Phase (Eluent) | Mixtures of hexane/ethyl acetate or dichloromethane/methanol are commonly used. The ratio is optimized for the specific separation. |
| Visualization | UV lamp (254 nm), as benzimidazole derivatives are typically UV-active. |
| Application | Monitoring reaction progress, purity assessment, and optimizing column chromatography conditions. |
High-performance liquid chromatography (HPLC) is a highly sensitive and reproducible analytical technique for the separation, identification, and quantification of compounds. nih.govnih.govresearchgate.net For this compound, reversed-phase HPLC is the most suitable method for purity determination and quantitative analysis. researchgate.net
In reversed-phase HPLC, a non-polar stationary phase, such as C18-modified silica, is used in conjunction with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using a UV detector set at a wavelength where the benzimidazole chromophore exhibits strong absorbance.
Representative HPLC Conditions for Benzimidazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detector at a wavelength such as 254 nm or 288 nm. nih.gov |
| Application | High-resolution purity assessment and accurate quantitative analysis. |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the molecular and electronic properties of organic molecules. For benzimidazole (B57391) derivatives, DFT calculations are frequently employed to predict geometries, spectroscopic data, and reactivity descriptors.
Geometry Optimization and Conformational Analysis
In the absence of specific studies on 2-(trimethylsilyl)-1H-benzo[d]imidazole, it is not possible to present detailed data on its optimized geometry, such as bond lengths, bond angles, and dihedral angles. Such an analysis would typically involve computational methods to identify the most stable three-dimensional arrangement of the atoms in the molecule.
Prediction of Spectroscopic Parameters (e.g., DFT-GIAO NMR)
The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. While this method has been successfully applied to various benzimidazole derivatives to correlate theoretical and experimental NMR spectra, specific DFT-GIAO NMR data for this compound has not been reported in the available literature.
Electronic Structure Analysis (e.g., Mulliken Charges)
Analysis of the electronic structure, including the calculation of Mulliken charges, provides insights into the charge distribution within a molecule. This information is valuable for understanding reactivity and intermolecular interactions. However, specific Mulliken charge data for this compound is not documented in existing research.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating reaction pathways, identifying transition states, and determining activation energies.
Transition State Characterization and Activation Energy Calculations
Detailed studies on the transition states and activation energies for reactions involving this compound have not been specifically reported. Such investigations would be crucial for understanding the kinetics and mechanisms of its chemical transformations. General studies on benzimidazole synthesis have explored transition states, but not for this particular silylated derivative.
Insights into Silylotropic Rearrangements
Silylotropic rearrangements, which involve the migration of a silyl (B83357) group between different atoms within a molecule, are a known phenomenon in organosilicon chemistry. While the silylation of related heterocyclic compounds has been studied, specific quantum chemical insights into the potential for silylotropic rearrangements in this compound, including the energetic barriers and transition state geometries, are not available in the current body of scientific literature.
Molecular Modeling for Structure-Reactivity Correlations
Molecular modeling is a cornerstone of modern chemical research, enabling the establishment of clear relationships between the three-dimensional structure of a molecule and its chemical reactivity. For benzimidazole derivatives, techniques such as Density Functional Theory (DFT) are frequently employed to understand their fundamental properties.
DFT calculations can provide optimized molecular geometries, detailing bond lengths and angles with high accuracy. These structural parameters are crucial in understanding the stability and steric environment of the molecule. For instance, in studies of various substituted benzimidazoles, DFT has been used to predict how different functional groups influence the geometry of the benzimidazole core.
Furthermore, the electronic properties derived from molecular modeling, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are direct indicators of reactivity. The energy gap between the HOMO and LUMO, for example, is a key parameter in predicting a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity. Molecular electrostatic potential (MEP) maps, another output of these calculations, visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies build upon these molecular descriptors. By correlating these calculated properties with experimentally determined activities (e.g., biological potency), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. nih.gov These models provide contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications, thereby guiding the design of more active compounds. nih.gov
In Silico Approaches to Molecular Design and Prediction of Chemical Behavior
In silico methods encompass a range of computational techniques used to screen and design molecules with specific functions, significantly accelerating the research and development process. For benzimidazole derivatives, these approaches are widely used in drug discovery and materials science.
Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor. nih.gov In the context of drug design, docking studies on benzimidazole derivatives have been used to predict their potential as inhibitors for various enzymes by analyzing their interactions with the active site residues. dovepress.comjapsr.in The docking score, a measure of binding affinity, helps in prioritizing candidates for synthesis and further testing. nih.gov
Beyond binding prediction, in silico tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.govresearchgate.net Software like QikProp can calculate a range of physicochemical descriptors, such as aqueous solubility (LogS), blood-brain barrier permeability (LogBB), and conformity to frameworks like Lipinski's Rule of Five. nih.gov These predictions are vital for identifying compounds with favorable pharmacokinetic profiles early in the design phase. researchgate.net
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their complexes over time. For benzimidazole-protein complexes identified through docking, MD simulations can assess the stability of the binding pose and provide a more detailed picture of the intermolecular interactions. japsr.in By observing the trajectory of the atoms over nanoseconds, researchers can gain insights into the flexibility of the ligand and the protein, and the persistence of key interactions. japsr.in
Advanced Derivatization Strategies and Synthetic Utility
Regioselective Functionalization Approaches
The ability to selectively introduce functional groups at specific positions on the benzimidazole (B57391) core is crucial for the development of novel compounds with tailored properties. The presence of the trimethylsilyl (B98337) group in 2-(trimethylsilyl)-1H-benzo[d]imidazole influences the reactivity of the heterocyclic system, enabling regioselective derivatization.
C-H Functionalization of the Benzimidazole Scaffold
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic compounds. In the context of benzimidazoles, significant research has focused on the activation of C-H bonds to introduce new carbon-carbon and carbon-heteroatom bonds.
Recent studies have demonstrated the palladium-catalyzed regioselective C-H bond activation for the synthesis of 2(2'-biphenyl)-benzimidazoles. nih.gov This method allows for the direct arylation of 2-aryl-benzimidazoles at the ortho-position of the aryl group, showcasing the potential for selective C-H functionalization in related systems. nih.gov While the primary focus has often been on the C2-position due to its inherent reactivity, strategies are being developed to target other positions on the benzene (B151609) ring of the benzimidazole scaffold. mdpi.comresearchgate.net The presence of directing groups can control the regioselectivity of these transformations. mdpi.com Copper-catalyzed C2-H alkylation of benzimidazoles with aromatic alkenes has also been reported, highlighting the utility of transition metal catalysis in achieving regioselective functionalization. nih.gov
Selective Derivatization at Nitrogen and Carbon Positions
The benzimidazole nucleus offers multiple sites for derivatization, including the nitrogen atoms of the imidazole (B134444) ring and the carbon atoms of both the imidazole and benzene rings. researchgate.netmdpi.com The trimethylsilyl group at the C2-position can influence the regioselectivity of these reactions.
Alkylation and arylation of the nitrogen atoms are common modifications. researchgate.net The use of N,O-bis(trimethylsilyl)acetamide (BSA) can facilitate the in situ protection of the imidazole and amide nitrogens, allowing for subsequent alkylation. rsc.org This strategy has been employed in the synthesis of complex benzimidazole derivatives.
Functionalization at the carbon positions of the benzimidazole core, other than C2, often requires a multi-step approach involving initial halogenation followed by cross-coupling reactions to ensure selectivity. researchgate.net For instance, C5-bromination has been achieved using functionalized silica (B1680970), followed by palladium-catalyzed stannylation and subsequent radioiodination.
Trimethylsilylating Reagents and Their Application
The introduction of the trimethylsilyl group is a key step in the synthesis and subsequent derivatization of this compound. Various silylating agents are employed for this purpose, each with its own reactivity profile and applications. Silylation is a widely used derivatization technique to increase the volatility, decrease the polarity, and enhance the thermal stability of compounds for analysis by gas chromatography. restek.comnih.gov
N-(Trimethylsilyl)imidazole (TMSI) as a Silylating Agent
N-(Trimethylsilyl)imidazole (TMSI) is a potent silylating agent, particularly effective for the silylation of alcohols and 1,3-dicarbonyl compounds. chemicalbook.comresearchgate.net It is known for its high silyl (B83357) donor ability and its selectivity, as it generally does not react with amino groups. chemicalbook.com TMSI can be synthesized by reacting imidazole with hexamethyldisilazane (B44280) in the presence of a catalyst like saccharin.
In the context of benzimidazole synthesis, while direct silylation of benzimidazole at the C2-position by TMSI is not the primary route to this compound, TMSI is a crucial reagent for protecting hydroxyl and other reactive functional groups that may be present on substituted benzimidazole precursors. This protection strategy is vital in multi-step syntheses to ensure that subsequent reactions occur at the desired positions.
Bis(trimethylsilyl)acetamide (BSA) and Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Bis(trimethylsilyl)acetamide (BSA) and its fluorinated analog, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are powerful and versatile silylating reagents. wikipedia.orgchemicalbook.com They are used to introduce trimethylsilyl protecting groups into a wide range of organic molecules containing active hydrogens, such as amines, amides, carboxylic acids, and alcohols. chemicalbook.com
BSA is prepared by treating acetamide (B32628) with trimethylsilyl chloride in the presence of a base. wikipedia.org It has been utilized in the synthesis of benzimidazole derivatives to protect both the imidazole and amide nitrogen atoms in situ, facilitating further functionalization. rsc.org
BSTFA is often considered a stronger silylating agent than BSA, and its byproducts are more volatile, which can be advantageous in analytical applications like gas chromatography. restek.comsigmaaldrich.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the silylating power of BSTFA. sigmaaldrich.comnih.gov These reagents are crucial for preparing volatile and thermally stable derivatives of benzimidazoles for analytical purposes and for protecting reactive functional groups during synthetic transformations. restek.comsigmaaldrich.com
Catalytic Roles of Chlorotrimethylsilane (TMCS)
Chlorotrimethylsilane (TMCS) plays a significant catalytic role in various organic transformations, including the synthesis of benzimidazoles. It can act as a catalyst in the Claisen-Schmidt condensation for the synthesis of chalcones, which can be precursors to benzimidazole derivatives. academie-sciences.fr
In the synthesis of substituted benzimidazoles, TMCS has been used as a phase transfer catalyst under microwave-assisted conditions, which has been shown to drastically increase the reaction rate and product yield compared to conventional heating methods. bohrium.com Studies have optimized the amount of TMCS needed for efficient benzimidazole synthesis. researchgate.netresearchgate.net Furthermore, TMCS is often used in combination with other silylating agents like BSTFA to increase their silyl donor strength, which is crucial for the derivatization of less reactive compounds. sigmaaldrich.comnih.gov
Strategies for Enhancing Volatility and Performance via Silylation in Analytical Chemistry
The introduction of a trimethylsilyl (TMS) group to the benzimidazole core, as seen in this compound, is a strategic derivatization technique employed in analytical chemistry. This process, known as silylation, is primarily aimed at enhancing the volatility of the parent compound. The replacement of the active hydrogen on the imidazole nitrogen with a non-polar TMS group significantly reduces intermolecular hydrogen bonding. This disruption of strong intermolecular forces leads to a decrease in the boiling point and an increase in the vapor pressure of the derivative, making it more amenable to analysis by gas chromatography (GC).
Furthermore, the trimethylsilyl group can improve the thermal stability of the benzimidazole molecule, preventing its decomposition at the high temperatures often required in GC inlets and columns. This enhanced stability ensures that the analyte is detected in its intact form, leading to more accurate and reproducible quantitative analysis. The TMS derivative also tends to exhibit improved solubility in the non-polar stationary phases commonly used in GC columns, resulting in better chromatographic peak shape and resolution. Beyond GC, silylation can be used to prepare samples for mass spectrometry (MS), where increased volatility facilitates the transition of the analyte into the gas phase for ionization. The presence of the silicon atom in the TMS group also provides a distinct isotopic pattern that can aid in mass spectral interpretation. The compound can be used as a reagent in various analytical techniques to assist in the detection and quantification of substances within complex mixtures, thereby improving research accuracy. chemimpex.com
Application as Precursors for Complex Heterocyclic Systems
This compound serves as a valuable precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have become ubiquitous as ancillary ligands in organometallic chemistry and catalysis. nih.govtcichemicals.com The synthesis of NHC-metal complexes often proceeds through the deprotonation of the corresponding azolium salt. nih.gov
In this context, the trimethylsilyl group in this compound can function as a protecting group for the N-H proton. The synthesis can be envisioned to proceed via N-alkylation or N-arylation to form a quaternary imidazolium (B1220033) salt precursor. Subsequent removal of the trimethylsilyl group, often under mild conditions, followed by deprotonation at the C2 position, would generate the free NHC. This carbene can then be trapped by a suitable metal precursor to form the desired NHC-metal complex. The utility of the TMS group lies in its ability to be selectively introduced and removed, providing a synthetic handle to control the reactivity at the nitrogen and carbon centers of the benzimidazole ring during the construction of the NHC ligand framework. While direct deprotonation of benzimidazolium salts is a common method, the use of silylated precursors offers an alternative route that can be advantageous in certain synthetic strategies, particularly for the synthesis of complex or sterically hindered NHC ligands. tcichemicals.com
The benzimidazole scaffold is a fundamental component of many polycyclic aromatic systems with significant biological and material properties. nih.govnih.gov this compound can act as a versatile building block for the construction of more complex, fused heterocyclic structures. The trimethylsilyl group at the 2-position can be readily displaced by various electrophiles in the presence of a suitable activator, such as a fluoride (B91410) source. This reactivity allows for the introduction of a wide range of substituents at this position, which can then participate in subsequent cyclization reactions to form polycyclic systems.
For instance, the silyl group can be replaced by an aryl or heteroaryl group that bears a suitably positioned functional group. An intramolecular condensation or cyclization reaction can then be triggered to form a new ring fused to the benzimidazole core. This strategy has been employed in the synthesis of various polycyclic compounds containing the benzimidazole moiety. nih.gov The facile cleavage of the C-Si bond under specific conditions makes this compound an attractive starting material for the convergent synthesis of complex molecular architectures.
Role in Advanced Materials Synthesis Research
In the field of materials science, this compound and its derivatives are explored for the creation of advanced materials. The presence of the silane (B1218182) functionality is key to its utility in this area. chemimpex.com When incorporated into polymer formulations, the trimethylsilyl group can enhance the thermal stability and mechanical properties of the resulting material.
One significant application is in the development of specialized coatings and adhesives. chemimpex.com The silane portion of the molecule can form strong covalent bonds (Si-O-Si) upon hydrolysis and condensation, both with inorganic substrates (like glass or metal) and with itself to form a cross-linked network. This leads to improved adhesion and durability of the coating. chemimpex.com The benzimidazole core, with its aromatic and heterocyclic nature, can contribute to properties such as corrosion resistance, UV stability, and specific electronic or optical characteristics. Researchers have utilized compounds with a benzimidazole core and a trimethylsilyl group in the synthesis of advanced polymers and coatings. chemimpex.com
Utility in Bioconjugation Chemistry
Bioconjugation chemistry involves the linking of biomolecules, such as proteins or nucleic acids, to other molecules or surfaces for various applications in biotechnology and medicine. This compound has potential utility in this field. The trimethylsilyl group can be activated for covalent attachment to surfaces or other biomolecules. chemimpex.com
For example, the silyl group can be modified to create a reactive handle that can form a stable bond with a functional group on a biomolecule or a solid support. This is particularly relevant in the development of biosensors and diagnostic tools. chemimpex.com By immobilizing a benzimidazole-containing probe molecule onto a sensor surface via the silyl anchor, it is possible to create a device that can detect specific analytes through interactions with the benzimidazole moiety. The benzimidazole structure itself is known to interact with various biological targets, and its incorporation into bioconjugates can impart specific recognition capabilities. Therefore, silylated benzimidazoles represent a class of compounds that can bridge the gap between biological recognition and material surfaces, which is a fundamental aspect of modern bioconjugation science. chemimpex.com
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Methodologies
The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet the pursuit of more efficient, economical, and environmentally benign methods remains a significant research endeavor. nih.gov Future efforts are expected to concentrate on the development of novel synthetic strategies that minimize waste, reduce reaction times, and utilize catalysts that are both effective and recyclable.
One promising avenue is the use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), which have demonstrated high yields and shorter reaction times in the synthesis of 1H-benzo[d]imidazole derivatives. nih.gov These methods align with the principles of green chemistry by often requiring lower amounts of catalyst and offering the potential for catalyst recycling. nih.gov Further research will likely explore a wider range of nanocatalysts and optimize reaction conditions for the synthesis of 2-(trimethylsilyl)-1H-benzo[d]imidazole and its derivatives.
Another area of interest is the development of one-pot, multi-component reactions. These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Researchers are exploring various catalysts and reaction conditions to facilitate these complex transformations, aiming to create "nature-like molecules" in a streamlined fashion. researchgate.net
Exploration of Catalytic Applications Beyond Traditional Organic Reactions
While the primary role of this compound has been as a synthetic intermediate, there is growing interest in exploring the catalytic potential of its derivatives in a broader range of chemical transformations. Benzimidazole scaffolds are known to be present in various therapeutic agents, and their derivatives are being investigated for their catalytic activities. nih.gov
For instance, N-hydroxy benzimidazoles have shown promise as efficient hydrogen atom transfer (HAT) catalysts. rsc.org Future research could expand on this, investigating the catalytic performance of novel benzimidazole derivatives in other HAT reactions and exploring their potential in co-catalytic systems. rsc.org The development of bifunctional HAT catalysts, where the benzimidazole scaffold incorporates a substrate-recognizing group, is another exciting prospect. rsc.org
Advanced Spectroscopic and In Situ Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing reactions and designing new ones. Advanced spectroscopic techniques are poised to play a pivotal role in these investigations.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the formation of intermediates and the progress of a reaction. chem-soc.si These studies can help elucidate the role of catalysts, solvents, and other reaction parameters. For example, spectroscopic studies can be used to investigate the formation of hydrogen-bonded clusters and their influence on the electrochemical behavior of imidazole (B134444) derivatives. chem-soc.si
Furthermore, detailed mechanistic studies, including the use of radical clock experiments, can help to confirm or refute proposed reaction pathways. researchgate.net By combining experimental data with computational modeling, researchers can gain a comprehensive picture of the reaction landscape.
Integration of Computational Chemistry for Predictive Design
Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. In the context of this compound, computational methods are being increasingly used for the predictive design of new derivatives with specific properties.
Density Functional Theory (DFT) calculations, for example, can be used to determine the molecular structures and predict the reactivity of benzimidazole derivatives. nih.gov This information can be invaluable for designing molecules with desired electronic or steric properties for specific applications. Molecular docking studies are also being employed to predict the binding affinity of benzimidazole derivatives to biological targets, such as enzymes, which is crucial for the rational design of new therapeutic agents. nih.govresearchgate.net
The integration of these computational tools allows for a more targeted and efficient approach to drug discovery and materials science, reducing the need for extensive and time-consuming experimental screening.
Expanding the Scope of Derivatization for Diverse Academic Applications
The versatility of the this compound scaffold makes it an ideal starting point for the synthesis of a wide array of derivatives with diverse functionalities. Future research will undoubtedly focus on expanding the scope of these derivatization reactions to access novel molecular architectures for various academic and potentially commercial applications.
The synthesis of hybrid molecules, where the benzimidazole core is coupled with other pharmacologically active moieties, is a particularly active area of research. nih.govresearchgate.net For example, new tri-aryl imidazole-benzene sulfonamide hybrids have been synthesized and evaluated as selective inhibitors of carbonic anhydrase isoforms, which are important targets in cancer therapy. nih.gov Similarly, benzimidazole derivatives have been incorporated into inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia. tandfonline.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(Trimethylsilyl)-1H-benzo[d]imidazole derivatives?
- Methodological Answer : Synthesis typically involves sequential steps: (1) Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources. (2) Silylation at the 2-position using trimethylsilyl chloride (TMSCl) under inert conditions. For example, copper-catalyzed click reactions (e.g., with propargyl derivatives) in DMF/K₂CO₃ at reflux (60–80°C) yield functionalized analogs. Purification via column chromatography (SiO₂, EtOAc/hexane) or recrystallization ensures high purity .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ ~7.5–8.5 ppm) and TMS groups (δ ~0.1–0.3 ppm for Si(CH₃)₃) confirm substitution patterns.
- IR spectroscopy : C-Si stretches (~1250 cm⁻¹) and N-H bends (~3400 cm⁻¹) validate functional groups.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular formulas.
- X-ray crystallography (if crystalline): Resolves steric effects of the bulky TMS group .
Q. How are solubility and stability challenges addressed during experimental handling of this compound?
- Methodological Answer : The TMS group enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF, DMSO). Stability is maintained under anhydrous conditions (N₂ atmosphere) and low temperatures (4°C storage). For hydrolysis-prone reactions, steric shielding by the TMS group can reduce undesired side reactions .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO) to identify nucleophilic/electrophilic sites. For example, the electron-donating TMS group increases electron density at the 1-position, favoring electrophilic attacks. Comparative studies with non-silylated analogs (e.g., 2-phenyl derivatives) validate computational predictions .
Q. What strategies resolve discrepancies in synthetic yields of this compound derivatives across studies?
- Methodological Answer : Contradictions often arise from:
- Catalyst systems : Cu(OAc)₂ vs. CuSO₄/Na-ascorbate in click reactions (yields vary by 10–20%).
- Solvent polarity : DMF (high polarity) vs. THF (moderate) affects reaction kinetics.
Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., molar ratios, temperature). For instance, 's Table 3 shows yield improvements (75–92%) with adjusted azide/propargyl ratios .
Q. How does the trimethylsilyl group influence structure-activity relationships (SAR) in antimicrobial applications?
- Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., aryl thiazole-triazole groups) and testing against microbial targets. The TMS group’s steric bulk may enhance membrane permeability, while its electron-donating nature modulates binding to enzymatic active sites. Molecular docking (e.g., AutoDock Vina) compares binding poses of TMS derivatives vs. non-silylated compounds, as demonstrated in ’s docking figures .
Q. What mechanistic insights explain regioselectivity in the functionalization of this compound?
- Methodological Answer : Regioselectivity is governed by:
- Steric effects : The TMS group directs electrophiles to less hindered positions (e.g., 5- or 6-positions).
- Electronic effects : Increased electron density at the 1-position facilitates nucleophilic substitution. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively functionalizes propargylated derivatives at the 1-position, as shown in ’s Scheme 1 .
Q. How can researchers validate conflicting biological activity data for this compound analogs?
- Methodological Answer : Reproducibility requires standardized assays (e.g., MIC for antimicrobial activity) and controls (e.g., ciprofloxacin). For example, ’s benzimidazole derivatives showed IC₅₀ variations (15–62 µM) due to substituent electronegativity. Dose-response curves and triplicate experiments minimize variability. Conflicting data may arise from cell line differences (e.g., HeLa vs. MCF-7), necessitating cross-validation .
Notes on Data Sources
- Detailed synthetic procedures, spectral data, and biological assay results are available in referenced studies (e.g., ’s NMR tables and ’s docking figures).
- Computational workflows (DFT, molecular docking) are described in and .
- Unreliable sources (BenchChem, Kanto Reagents) were excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
